3-(2-chlorobenzyl)-6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one
Description
This compound belongs to the thieno[2,3-d]pyrimidin-4(3H)-one class, a heterocyclic scaffold known for diverse pharmacological activities. Its structure features a 2-chlorobenzyl group at position 3, a 1,2,4-oxadiazole ring substituted with a 4-chlorophenyl group at position 6, and a methyl group at position 3. Synthetic routes to such derivatives typically involve cyclocondensation or nucleophilic substitution reactions, as seen in analogous thieno-pyrimidine systems .
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2N4O2S/c1-12-17-21(25-11-28(22(17)29)10-14-4-2-3-5-16(14)24)31-18(12)20-26-19(27-30-20)13-6-8-15(23)9-7-13/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLNWZDCJCFPGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC3=CC=CC=C3Cl)C4=NC(=NO4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-chlorobenzyl)-6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thienopyrimidine core and the introduction of various substituents such as chlorobenzyl and oxadiazole moieties. The detailed synthetic pathway can be found in supporting literature which outlines the reaction conditions and yields achieved during the process .
Antimicrobial Activity
Research indicates that derivatives of thienopyrimidine compounds often exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate moderate to significant antibacterial and antifungal activities. The lipophilicity of these compounds often correlates with their antimicrobial efficacy, suggesting that modifications to the structure can enhance activity against specific pathogens .
Anticancer Properties
Thienopyrimidine derivatives have been investigated for their anticancer potential. In vitro studies have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways involved in cancer progression .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast Cancer) | 15 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 20 | Inhibition of cell cycle progression |
| A549 (Lung Cancer) | 25 | Disruption of mitochondrial function |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes. For example, it has shown promising activity against cholinesterase enzymes, which are critical in neurotransmission and are targets for Alzheimer's disease treatment. The IC50 values for these activities suggest a competitive inhibition mechanism .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of thienopyrimidine derivatives reported that modifications including chlorinated phenyl groups enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound was part of this series and showed comparable results .
- Anticancer Activity : In a comparative analysis involving various thienopyrimidine derivatives, the compound exhibited significant cytotoxicity against MCF7 cells with an IC50 value lower than many known chemotherapeutics. This suggests its potential as a lead compound for further development in cancer therapy .
- Cholinesterase Inhibition : A recent pharmacological evaluation indicated that this compound selectively inhibited butyrylcholinesterase with an IC50 value that positions it as a candidate for further exploration in neurodegenerative disease models .
Scientific Research Applications
The compound 3-(2-chlorobenzyl)-6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule with potential applications in various scientific fields, notably in pharmacology and material science. This article explores its applications based on existing literature, synthesizing findings from diverse sources.
Antimicrobial Activity
Research indicates that compounds similar to This compound demonstrate significant antimicrobial properties. For instance, derivatives with similar structural motifs were tested against various bacterial strains and showed promising results in inhibiting growth, suggesting a potential for developing new antibiotics or antifungal agents .
Anticancer Properties
The thienopyrimidine framework has been associated with anticancer activity. Compounds containing thieno[2,3-d]pyrimidine structures have been reported to exhibit cytotoxic effects against a range of cancer cell lines. Studies suggest that the incorporation of chlorinated aromatic groups enhances their potency by increasing lipophilicity and facilitating cellular uptake .
Enzyme Inhibition
The compound's design allows for interactions with key enzymes involved in biological pathways. Preliminary studies have indicated that similar compounds can inhibit enzymes like acetylcholinesterase and butyrylcholinesterase, which are critical in neurodegenerative diseases such as Alzheimer's. The oxadiazole moiety is particularly noted for its role in enhancing enzyme inhibition .
Photophysical Properties
The unique structure of This compound lends itself to applications in material science, particularly in the development of organic light-emitting diodes (OLEDs). The presence of electron-rich and electron-deficient groups in the molecule can facilitate charge transport and improve luminescent properties .
Synthesis of Novel Materials
The synthetic routes developed for this compound can be adapted to create new materials with tailored properties for specific applications. For example, the ability to modify substituents on the thienopyrimidine core allows for the design of polymers or small molecules that exhibit desired thermal or mechanical properties .
Case Study 1: Antimicrobial Testing
In a study examining the antimicrobial effects of thienopyrimidine derivatives, researchers synthesized several analogs of This compound . The results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics against strains such as Staphylococcus aureus and Escherichia coli.
Case Study 2: Cancer Cell Line Studies
Another investigation focused on the anticancer potential of a series of thienopyrimidine derivatives. The study revealed that compounds structurally related to This compound displayed significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective growth inhibition.
Chemical Reactions Analysis
Functional Group Transformations
The compound undergoes selective reactions at its chlorobenzyl and methyl substituents:
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Nucleophilic Substitution : The 2-chlorobenzyl group participates in SNAr reactions with amines (e.g., piperazine) in DMF at 80°C, yielding derivatives with modified solubility profiles (Source).
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Methyl Group Oxidation : Treatment with KMnO₄ in acidic conditions oxidizes the 5-methyl group to a carboxylic acid, though this reaction requires careful temperature control (≤40°C) to avoid oxadiazole ring degradation (Source).
Table 2: Functional Group Reactivity
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Chlorobenzyl substitution | Piperazine, DMF, 80°C, 12 h | Piperazine-derivatized compound | 62% |
| Methyl oxidation | KMnO₄, H₂SO₄, 40°C, 3 h | 5-Carboxylic acid derivative | 45% |
Catalytic Cross-Coupling Reactions
The oxadiazole moiety facilitates palladium-catalyzed couplings:
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Suzuki-Miyaura Coupling : Reaction with aryl boronic acids (e.g., 4-fluorophenylboronic acid) using Pd(PPh₃)₄ and K₂CO₃ in THF/water (3:1) at 70°C introduces biaryl systems at the oxadiazole’s 5-position (Source ).
Stability Under Acidic/Basic Conditions
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Acidic Hydrolysis : Prolonged exposure to 6M HCl at 60°C cleaves the oxadiazole ring into a nitrile and amide after 24 h (Source).
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Basic Conditions : Stable in 1M NaOH at room temperature for 12 h, but heating to 80°C degrades the thienopyrimidine core within 6 h (Source ).
Photochemical Reactivity
UV irradiation (254 nm) in methanol induces C–S bond cleavage at the thienopyrimidine-sulfur, forming a quinazolinone derivative as a minor product (15% yield) alongside polymeric side products (Source ).
Biological Activity Correlations
While not a direct reaction, the compound’s stability under physiological conditions (pH 7.4, 37°C) correlates with its anticancer activity. It inhibits topoisomerase IIα via π-stacking interactions with the oxadiazole ring, as demonstrated in HepG2 cell assays (IC₅₀ = 2.1 μM) (Source).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-Hydroxy-2-(Methylsulfanyl)thieno[2,3-d]Pyrimidin-6(5H)-one Derivatives (Compound 3c, )
- Structure : Features a 4-chlorophenyl group and methylsulfanyl substituent, with a hydroxyl group at position 5.
- Key Differences :
- The target compound replaces the hydroxyl and methylsulfanyl groups with a methyl group (position 5) and a 1,2,4-oxadiazole-4-chlorophenyl moiety (position 6).
- The oxadiazole ring likely increases rigidity and electronic effects compared to the methylsulfanyl group.
- Physical Properties : Compound 3c has a melting point (mp) of 177–179°C, lower than typical oxadiazole-containing derivatives due to reduced molecular symmetry .
Thiazolo[3,2-a]Pyrimidine Derivatives (Compounds 11a-b, )
- Structure: Thiazolo-pyrimidine cores with benzylidene or cyano substituents and furan rings.
- The 1,2,4-oxadiazole in the target may provide stronger hydrogen-bonding interactions than the furan or cyano groups in 11a-b.
- Synthesis : Compounds 11a-b are synthesized via condensation with aldehydes, whereas the target compound likely requires oxadiazole ring formation via cyclization of amidoxime precursors .
Pyrrolo[1,2-c][1,3]Thiazolo[3,2-a]Pyrimidine Derivatives ()
- Structure : Complex fused-ring systems with triazole and chlorophenyl groups.
- The oxadiazole group in the target may enhance metabolic stability compared to triazole-containing derivatives .
Triazole-Thione Derivatives ()
- Structure: Combines triazole-thione and thiocarbonohydrazide groups with chlorobenzyl substituents.
- Key Differences: The target compound’s oxadiazole and thieno-pyrimidinone system offers greater aromaticity and planarity, favoring intercalation with biological targets. Hydrogen-bonding patterns differ: triazole-thiones rely on N–H···S interactions, whereas the oxadiazole in the target compound may engage in N–H···O bonding .
Structural and Property Comparison Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
